EAC-3,4-13C2 is isotopically enriched with 13C atoms at the 3rd and 4th carbon positions. This enrichment allows scientists to trace the metabolic pathway of a compound. When incorporated into a cell culture or an organism, EAC-3,4-13C2 becomes incorporated into various downstream metabolites. By analyzing the position of the 13C label in these metabolites using techniques like Mass Spectrometry (MS), researchers can determine the specific pathway the original molecule took within the cell or organism [, ].
EAC-3,4-13C2 can be used to study the mechanisms of enzymes involved in cellular metabolism. By incorporating the labeled molecule into a reaction catalyzed by an enzyme, scientists can track the fate of the 13C label in the product. This information helps elucidate the specific steps involved in the enzymatic reaction and the bonds that are broken and formed [].
Due to its high purity and distinct isotopic signature, EAC-3,4-13C2 can be used as an internal standard in quantitative MS analysis of metabolites. An internal standard is a compound added to a sample in a known amount to account for variations during sample preparation and instrument performance. The presence of the labeled molecule allows for comparison with the unlabeled target metabolites, leading to more accurate quantification [].
Ethyl acetoacetate-3,4-13C2 is a stable isotope-labeled compound derived from ethyl acetoacetate, where the carbon atoms at positions 3 and 4 are substituted with the carbon-13 isotope. This compound is significant in organic synthesis and various scientific applications due to its isotopic labeling, which allows for detailed tracking of metabolic pathways and reaction mechanisms. Ethyl acetoacetate itself is an important intermediate in the synthesis of numerous organic compounds, particularly in the pharmaceutical and agrochemical industries.
These reactions are facilitated under various conditions using common reagents such as sodium ethoxide or lithium aluminum hydride.
Ethyl acetoacetate-3,4-13C2 can be synthesized through several methods:
These synthetic routes ensure high yields and purity of the labeled product.
Ethyl acetoacetate-3,4-13C2 has a range of applications:
Research involving ethyl acetoacetate-3,4-13C2 often focuses on its interactions within biological systems. Its role as a tracer allows scientists to monitor how it participates in metabolic pathways and its effects on enzyme activity. Additionally, studies have indicated that compounds related to ethyl acetoacetate can influence cellular responses to nutrient availability and stress conditions.
Several compounds are structurally related to ethyl acetoacetate-3,4-13C2. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
Ethyl acetoacetate-1,2-13C2 | 77504-74-6 | Labeled at positions 1 and 2; used for similar applications. |
Ethyl acetoacetate-1,3-13C2 | 89186-80-1 | Labeled at positions 1 and 3; useful for metabolic tracing. |
Ethyl acetoacetate | 141-97-9 | Unlabeled version; widely used as a general intermediate. |
Ethyl acetoacetate-3,4-13C2 stands out due to its specific labeling at positions 3 and 4. This targeted isotopic enrichment provides unique advantages in tracing specific metabolic pathways compared to other labeled versions. Its distinct labeling allows researchers to gather more precise data regarding the behavior of this compound in biological systems compared to partially labeled or unlabeled counterparts.
Corrosive;Irritant